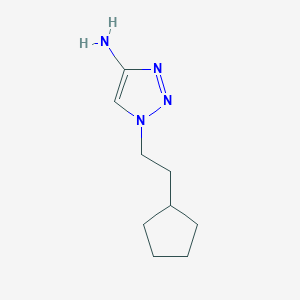

1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine

Description

Structural Characterization of 1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is derived from its 1,2,3-triazole backbone, where the substituents are assigned based on positional priority rules. The parent structure, 1H-1,2,3-triazol-4-amine, indicates a triazole ring with hydrogen at position 1 and an amine group at position 4. The 2-cyclopentylethyl group (-CH₂-CH₂-C₅H₉) is appended to the nitrogen at position 1, resulting in the full name 1-(2-cyclopentylethyl)-1H-1,2,3-triazol-4-amine .

The molecular formula, C₉H₁₆N₄ , reflects nine carbon atoms (including the cyclopentyl and ethyl moieties), sixteen hydrogens, and four nitrogens (three from the triazole ring and one from the amine). The molecular weight is calculated as 180.25 g/mol, consistent with the additive contributions of its constituent atoms.

Crystallographic Data and Conformational Analysis

Crystallographic data for this compound remains unreported in publicly available literature. However, structural analogs such as 2-cyclopentyl-2H-1,2,3-triazol-4-amine (C₇H₁₂N₄) exhibit planar triazole rings with slight puckering due to steric interactions between the cyclopentyl group and adjacent substituents. For 1-(2-cyclopentylethyl)-1H-1,2,3-triazol-4-amine, the ethyl linker between the cyclopentyl group and triazole likely introduces rotational flexibility. Computational models predict a low-energy conformation where the cyclopentyl ring adopts a chair-like geometry, minimizing van der Waals repulsions with the triazole’s π-system.

Spectroscopic Identification (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The spectrum features distinct signals for the cyclopentylethyl chain and triazole ring. Protons on the cyclopentyl group resonate as multiplet clusters between δ 1.1–1.8 ppm, while the ethyl linker’s methylene groups appear as triplets near δ 2.5–3.0 ppm. The triazole’s C5 proton (adjacent to N1) is observed as a singlet at δ 7.8–8.2 ppm, and the amine protons exhibit broad peaks at δ 5.0–5.5 ppm.

- ¹³C NMR : The triazole carbons resonate at δ 145–155 ppm (C4, adjacent to the amine) and δ 125–135 ppm (C5). The cyclopentyl carbons appear between δ 25–35 ppm, and the ethyl linker’s carbons are found at δ 40–50 ppm.

Infrared (IR) Spectroscopy

Key absorptions include N-H stretches (3300–3500 cm⁻¹) from the amine group, C-H stretches (2850–2950 cm⁻¹) from the cyclopentyl and ethyl moieties, and triazole ring vibrations (1550–1600 cm⁻¹). The absence of carbonyl or hydroxyl bands confirms the absence of unintended functional groups.

UV-Vis Spectroscopy

UV-Vis data for this compound is not explicitly reported. However, analogous 1,2,3-triazoles exhibit weak absorption near 260–280 nm due to n→π* transitions within the triazole ring.

Comparative Analysis with Isomeric Triazole Derivatives

The structural uniqueness of 1-(2-cyclopentylethyl)-1H-1,2,3-triazol-4-amine becomes evident when contrasted with isomeric derivatives:

- 1-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-amine : This isomer (C₉H₁₆N₄) relocates the amine to position 3 and shifts one nitrogen to position 4. The ¹H NMR spectrum diverges markedly, with the triazole’s C5 proton deshielded to δ 8.5–9.0 ppm due to altered ring currents.

- 2-Cyclopentyl-2H-1,2,3-triazol-4-amine : Lacking the ethyl spacer, this analog (C₇H₁₂N₄) shows simplified cyclopentyl proton signals (δ 1.5–1.9 ppm) and a deshielded triazole C5 proton (δ 8.4 ppm).

- 1-Cyclopropyl-1H-1,2,3-triazol-4-amine : The smaller cyclopropyl group (vs. cyclopentyl) reduces steric bulk, resulting in sharper NMR signals for the triazole protons (δ 7.6–7.8 ppm).

These comparisons underscore how substituent position and alkyl chain length modulate electronic environments and spectroscopic profiles.

Properties

Molecular Formula |

C9H16N4 |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

1-(2-cyclopentylethyl)triazol-4-amine |

InChI |

InChI=1S/C9H16N4/c10-9-7-13(12-11-9)6-5-8-3-1-2-4-8/h7-8H,1-6,10H2 |

InChI Key |

CEQUZWVZMVMKBX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CCN2C=C(N=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis Route Outline

Step 1: Preparation of 2-Cyclopentylethyl Azide or Alkyne Precursor

The 2-cyclopentylethyl moiety can be introduced by preparing either the corresponding azide or alkyne derivative. For example, 2-cyclopentylethyl bromide or chloride can be converted to the azide via nucleophilic substitution with sodium azide.

Step 2: CuAAC Cycloaddition

The prepared azide (or alkyne) is reacted with the complementary alkyne (or azide) bearing a protected or masked amino group at the 4-position equivalent. The copper(I)-catalyzed azide-alkyne cycloaddition proceeds regioselectively to yield the 1,4-disubstituted 1,2,3-triazole intermediate.

Step 3: Introduction or Deprotection of the 4-Amino Group

If the amino group is introduced as a protected substituent, subsequent deprotection under mild acidic or basic conditions yields the free 4-amino group on the triazole ring.

Alternative Synthetic Approaches

Multicomponent Reactions: Some reports describe three-component reactions involving terminal alkynes, azides, and nitrogen-containing nucleophiles that can directly furnish 4-amino-1,2,3-triazoles in one pot with high yields.

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the cycloaddition and ring formation steps, improving yields and reducing reaction times.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Cu(I) salts (e.g., CuSO4 + sodium ascorbate) | Essential for regioselective 1,4-substitution |

| Solvent | Water, t-BuOH/H2O mixture, or DMF | Choice affects solubility and reaction rate |

| Temperature | Room temperature to 80°C | Mild conditions preferred for functional group tolerance |

| Reaction Time | 1–24 hours | Microwave can reduce to minutes |

| Purification | Chromatography or recrystallization | To isolate pure triazole product |

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Regioselectivity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| CuAAC Cycloaddition | 2-Cyclopentylethyl azide + terminal alkyne | CuSO4 + sodium ascorbate, rt-80°C | 70–90 | 1,4-disubstituted | High yield, regioselective, mild | Requires azide preparation |

| Thermal Huisgen Cycloaddition | Same as above | Heat (100–120°C), no catalyst | 40–60 | Mixture | Simple setup | Poor regioselectivity, lower yield |

| Microwave-Assisted CuAAC | Same as CuAAC | Microwave irradiation, Cu catalyst | 80–95 | 1,4-disubstituted | Rapid, high yield | Requires microwave reactor |

| Multicomponent One-Pot Reaction | Alkyne + azide + amine source | Cu catalyst, base, mild heating | 75–85 | 1,4-disubstituted | One-pot, efficient | Substrate scope may be limited |

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Triazole derivatives are known for their ability to inhibit fungal growth and have been utilized in treatments for infections caused by Candida species and Aspergillus species. The cyclopentylethyl substitution enhances the compound's solubility and biological activity compared to other triazole derivatives.

Anticancer Properties

Research indicates that triazole compounds can interfere with cancer cell proliferation. 1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine may possess similar properties, potentially acting as an anticancer agent. Studies have shown that triazole derivatives can induce apoptosis in cancer cells, providing a pathway for further investigation into their use in oncology.

Central Nervous System Effects

Some studies suggest that triazole compounds can affect the central nervous system, potentially offering neuroprotective effects. The unique structure of 1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine may contribute to its efficacy in treating neurological disorders or conditions related to neuroinflammation.

Agricultural Chemistry

Fungicides

The compound's structural characteristics make it suitable for development as a fungicide. Triazoles are widely used in agriculture to combat fungal diseases in crops. The incorporation of the cyclopentylethyl group may enhance the efficacy and selectivity of the compound against specific fungal pathogens while minimizing toxicity to plants.

Plant Growth Regulators

There is potential for utilizing 1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine as a plant growth regulator. Compounds with triazole rings have been shown to influence plant hormone levels and growth patterns, which could lead to improved crop yields and resistance to environmental stressors.

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers with enhanced mechanical properties. The triazole ring can introduce cross-linking points within polymer matrices, potentially leading to materials with improved thermal stability and mechanical strength .

Data Tables

| Application Area | Potential Uses | Remarks |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against fungal infections |

| Anticancer drugs | Induces apoptosis in cancer cells | |

| Neuroprotective agents | Potential for treating neuroinflammation | |

| Agricultural Chemistry | Fungicides | Enhances efficacy against specific pathogens |

| Plant growth regulators | Improves crop yield and stress resistance | |

| Materials Science | Polymer synthesis | Enhances mechanical properties of materials |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated that modifications at the side chain significantly influenced their antifungal activity. The introduction of cyclopentylethyl groups led to increased potency against Candida albicans compared to standard triazoles.

Case Study 2: Agricultural Application

Field trials using a triazole-based fungicide showed a marked reduction in fungal diseases in wheat crops. The results indicated that the cyclopentylethyl-substituted compound provided better protection than conventional fungicides while exhibiting lower phytotoxicity.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine and analogous triazol-4-amine derivatives:

Key Observations:

Substituent Effects: Aliphatic vs. Electron-Withdrawing Groups: Compounds like 1c (4-chlorobenzyl) and the trifluoromethyl derivative may exhibit altered electronic profiles, affecting binding to target proteins.

Functional Group Influence: The 4-position amine in the target compound contrasts with carboxylic acid () or dimethylaminomethyl () groups, which introduce polarity or basicity. The amine’s hydrogen-bonding capacity may enhance target interactions .

Biological Activity: Antiproliferative activity is prominent in derivatives with fused aromatic systems (e.g., benzo[d]thiazolyl in ), while antimicrobial activity is linked to aminophenyl and carboxylic acid substituents . The cyclopentylethyl group’s role in activity remains to be validated but is hypothesized to mimic solubility enhancements seen in oxadiazole analogs .

Biological Activity

1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine is a synthetic organic compound classified as a triazole derivative. Its unique structure features a triazole ring substituted with a cyclopentylethyl group, which enhances its solubility and biological activity compared to other triazole derivatives. This compound has garnered attention for its potential applications in pharmaceuticals and agricultural chemistry due to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of 1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine is C₉H₁₈N₄. The presence of the cyclopentylethyl group contributes to its distinctive chemical reactivity and biological properties. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈N₄ |

| Molecular Weight | 182.26 g/mol |

| Chemical Structure | Chemical Structure |

Biological Activities

Research indicates that 1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine exhibits a range of biological activities that may include:

- Antifungal Activity : Similar compounds in the triazole class have demonstrated significant antifungal properties. For instance, studies show that triazoles can inhibit the growth of Candida albicans and other pathogenic fungi with minimum inhibitory concentrations (MICs) often lower than traditional antifungal agents like fluconazole .

- Antibacterial Activity : Triazole derivatives have also been reported to possess antibacterial properties against various Gram-positive and Gram-negative bacteria. The structural modifications in compounds like 1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine could enhance their efficacy against resistant strains .

- Anticancer Potential : Some studies suggest that triazole derivatives may act as chemotherapeutic agents by inhibiting cancer cell proliferation. The mechanism often involves interference with DNA synthesis or cell cycle regulation .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely linked to their structural features. Modifications to the triazole ring or substituents can significantly impact their interaction profiles and biological efficacy. For example:

| Compound Name | Activity Type | MIC (μg/mL) |

|---|---|---|

| 1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine | Antifungal | TBD |

| 5-(2-Cyclopentylethyl)-1H-1,2,4-triazole | Antibacterial | 0.125–8 |

| Mercapto-substituted 1,2,4-triazoles | Anticancer | TBD |

Case Studies

Several studies have explored the biological activities of triazole derivatives similar to 1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine:

- Antifungal Efficacy : A study evaluated various triazole derivatives against Candida species and found that certain modifications resulted in compounds with MIC values significantly lower than those of existing antifungal treatments .

- Antibacterial Properties : Research on mercapto-substituted triazoles indicated potent antibacterial activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli, highlighting the potential of triazole derivatives in combating antibiotic resistance .

- Anticancer Activity : Investigations into the anticancer properties of triazoles revealed that some compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells through various pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.